Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate
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Description
Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C31H23N3O6S2 and its molecular weight is 597.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
This compound has been employed as a reagent in the synthesis of various heterocyclic systems. For instance, it has been utilized in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 2H-1-benzopyran-2-ones. These processes typically involve multiple steps starting from acetoacetic esters, highlighting the compound's versatility in organic synthesis and its role in generating complex molecular architectures with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).
Preparation of Thieno[2,3‐d]pyrimidines
Another application is in the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, demonstrating the compound's utility in synthesizing thieno[2,3-d]pyrimidines—a class of compounds known for their wide range of pharmacological properties. This synthesis involves the direct formation of various thieno[2,3-d]pyrimidine derivatives through reactions that include displacement and cyclization steps, further illustrating the compound's significance in medicinal chemistry research (Santilli, Kim, & Wanser, 1971).
Novel Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines Synthesis
Research has also focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing the compound's potential in creating new molecules with unique structural features. These synthesized compounds serve as synthons for other pyridothienopyrimidines and related fused polyheterocyclic systems, indicating the compound's critical role in the development of new materials and pharmaceuticals (Bakhite, Al‐Sehemi, & Yamada, 2005).
Catalysis and One-Pot Syntheses
The compound has been part of studies involving metal/organo relay catalysis for the one-pot synthesis of related compounds, highlighting its role in facilitating efficient and versatile chemical transformations. This includes the synthesis of methyl 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction, illustrating its utility in streamlining synthetic pathways and potentially lowering the cost and environmental impact of chemical synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
properties
IUPAC Name |
methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O6S2/c1-39-30(37)26-22(16-24(41-26)18-10-5-3-6-11-18)33-28(35)20-14-9-15-21(32-20)29(36)34-23-17-25(19-12-7-4-8-13-19)42-27(23)31(38)40-2/h3-17H,1-2H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDKJJGDHIONIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(SC(=C4)C5=CC=CC=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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